![molecular formula C16H17N3O4S B6111249 6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-pyrimidinone](/img/structure/B6111249.png)
6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-pyrimidinone
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Overview
Description
6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of pyrimidinones and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-pyrimidinone is not fully understood. However, it has been proposed that the compound may inhibit the activity of certain enzymes involved in tumor growth and inflammation.
Biochemical and Physiological Effects
6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-pyrimidinone has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation. In addition, it has been found to have antioxidant properties and may protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-pyrimidinone in lab experiments is that it is relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on 6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-pyrimidinone. One direction is to further investigate its anti-tumor and anti-inflammatory properties and to determine its mechanism of action. Another direction is to explore its potential applications in other areas, such as neurodegenerative diseases and cardiovascular diseases. Finally, future research could focus on developing more efficient synthesis methods for this compound.
Synthesis Methods
The synthesis of 6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-pyrimidinone has been achieved using various methods. One of the most common methods involves the reaction of 2-mercaptoacetic acid with 4-(chloromethyl)phenyl isocyanate, followed by the reaction of the resulting intermediate with morpholine and 2-cyano-3,3-diphenylacrylic acid. This method yields the desired compound in good yield and purity.
Scientific Research Applications
6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-pyrimidinone has potential applications in the field of medicine. It has been studied for its anti-tumor and anti-inflammatory properties. In one study, it was found to inhibit the growth of human gastric cancer cells by inducing apoptosis. In another study, it was found to inhibit the production of inflammatory cytokines in lipopolysaccharide-stimulated macrophages.
properties
IUPAC Name |
6-hydroxy-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-phenylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c20-13-10-14(21)19(12-4-2-1-3-5-12)16(17-13)24-11-15(22)18-6-8-23-9-7-18/h1-5,10,20H,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXRINYGZUHMRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC(=CC(=O)N2C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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